molecular formula C18H28O7 B4302328 5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL

5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL

Cat. No.: B4302328
M. Wt: 356.4 g/mol
InChI Key: XOOYXQMQBKMNDL-UHFFFAOYSA-N
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Description

5’-(1,4-Dioxaspiro[45]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7/c19-18(20)13(12-11-21-16(23-12)7-3-1-4-8-16)22-15-14(18)24-17(25-15)9-5-2-6-10-17/h12-15,19-20H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOYXQMQBKMNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(1,4-dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol typically involves multi-step organic reactions. One common approach is the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5’-(1,4-Dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5’-(1,4-dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(1,4-Dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol is unique due to its specific combination of functional groups and spirocyclic structure.

Biological Activity

5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5'-{1,4-Dioxaspiro[4.5]decan-2-yl}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-6',6'-diol
  • Molecular Formula : C19H30O6
  • Molecular Weight : 354.443 g/mol
  • CAS Number : Not specified in the search results.

Structural Features

The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of multiple hydroxyl groups may enhance its solubility and reactivity in biological systems.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities:

  • Antioxidant Activity : Compounds containing dioxaspiro structures have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes.

The mechanisms by which 5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL exerts its biological effects are not fully elucidated but may involve:

  • Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Its structural features could facilitate the scavenging of ROS, thereby protecting cells from damage.

Study 1: Antioxidant Potential

In a study evaluating the antioxidant potential of similar compounds, it was found that dioxaspiro derivatives significantly reduced lipid peroxidation in vitro. This suggests a protective effect against oxidative damage in cellular models.

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar scaffolds to 5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL demonstrated notable inhibition zones in bacterial cultures.

Data Table: Comparative Biological Activities

Compound NameAntioxidant Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)
Compound A2515
Compound B3020
5'-{1,4-DIOXASPIRO...}TBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL
Reactant of Route 2
5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL

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